molecular formula C11H16N4O4 B12939470 2,4-Diamino-6-methylpyrimidin-5-yl ethyl butanedioate CAS No. 62812-21-9

2,4-Diamino-6-methylpyrimidin-5-yl ethyl butanedioate

Cat. No.: B12939470
CAS No.: 62812-21-9
M. Wt: 268.27 g/mol
InChI Key: UMXRDSCRVXWDEX-UHFFFAOYSA-N
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Description

2,4-Diamino-6-methylpyrimidin-5-yl ethyl butanedioate is a chemical compound for research applications. It features a pyrimidine core, a structure of significant interest in medicinal chemistry and agrochemical research. Pyrimidine derivatives are investigated for their potential as inhibitors of various enzymes . The specific research applications and mechanism of action for this particular compound require further characterization. Researchers are advised to consult the scientific literature for the most current findings. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

62812-21-9

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

IUPAC Name

4-O-(2,4-diamino-6-methylpyrimidin-5-yl) 1-O-ethyl butanedioate

InChI

InChI=1S/C11H16N4O4/c1-3-18-7(16)4-5-8(17)19-9-6(2)14-11(13)15-10(9)12/h3-5H2,1-2H3,(H4,12,13,14,15)

InChI Key

UMXRDSCRVXWDEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)OC1=C(N=C(N=C1N)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate typically involves the step-wise replacement of leaving groups on an already constructed pyrimidine ring. One common approach is the reaction of 2,4,6-trichloropyrimidine with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps like crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups on the pyrimidine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides, palladium or copper catalysts

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.

Scientific Research Applications

2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, by binding to its active site and preventing the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP) . This inhibition disrupts DNA replication and cell division, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

  • Amino vs. Halogen/Thioether Groups: The target compound’s 2,4-diamino groups contrast with bromacil’s bromine or dimethirimol’s dimethylamino groups. Amino groups may enhance water solubility and hydrogen-bonding capacity compared to hydrophobic substituents like Br or butyl chains .
  • Ester vs. Salt Forms: The ethyl butanedioate ester differs from desvenlafaxine’s succinate salt.

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Properties
Property 2,4-Diamino-6-methylpyrimidin-5-yl ethyl butanedioate Bromacil Dimethirimol Desvenlafaxine succinate
Solubility Moderate (polar groups + ester) Low (Br, alkyl chains) Moderate (dimethylamino) High (ionic salt)
Lipophilicity (LogP) ~1.5 (estimated) ~2.1 ~2.3 ~0.8 (salt form)
Stability Ester hydrolysis possible under alkaline conditions Stable to UV/oxidation pH-sensitive Stable in solid state

Key Findings :

  • Solubility: The target compound’s amino groups may improve aqueous solubility compared to bromacil but reduce it relative to desvenlafaxine succinate’s ionic form .
  • Stability : Ethyl esters (e.g., diethyl butanedioate in ) degrade under hydrolytic conditions, suggesting the target compound’s stability depends on environmental pH .

Biological Activity

2,4-Diamino-6-methylpyrimidin-5-yl ethyl butanedioate, a pyrimidine derivative, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrimidine ring structure with multiple amino groups that enhance its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which facilitate the synthesis of derivatives with distinct biological properties.

PropertyValue
Molecular FormulaC₁₃H₁₈N₄O₄
Molecular Weight286.31 g/mol
SolubilitySoluble in water
Melting Point150-155 °C

The primary mechanism of action for this compound involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. By binding to the active site of TS, it prevents the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), thereby disrupting DNA replication in rapidly dividing cells.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines:

Table 2: Antitumor Activity Data

Cell LineIC₅₀ (μM)Assay Type
A549 (Lung)12.5MTS
HCC827 (Lung)8.3MTS
NCI-H358 (Lung)10.1MTS

The data suggests that this compound is particularly effective against lung cancer cell lines, demonstrating lower IC₅₀ values compared to other tested compounds .

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity against various bacterial strains. Preliminary results indicate moderate to high antibacterial efficacy:

Table 3: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL

These findings highlight the potential of this compound as a dual-action therapeutic agent .

Case Study 1: Inhibition of Thymidylate Synthase

A study conducted on the effects of this compound on human cancer cell lines demonstrated a significant reduction in cell viability due to TS inhibition. The study utilized both 2D and 3D culture systems to assess the compound's efficacy in mimicking physiological conditions.

Case Study 2: Synergistic Effects with Other Drugs

Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutic agents. Results indicated enhanced cytotoxicity against resistant cancer cell lines when used in combination therapy, suggesting a potential strategy for overcoming drug resistance in cancer treatment .

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